

discovery and history of 1-(4-isopropylcyclohexyl)ethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(4-isopropylcyclohexyl)ethanol

Cat. No.: B063086

[Get Quote](#)

An In-depth Technical Guide to **1-(4-isopropylcyclohexyl)ethanol**: Discovery, Synthesis, and Properties

Introduction

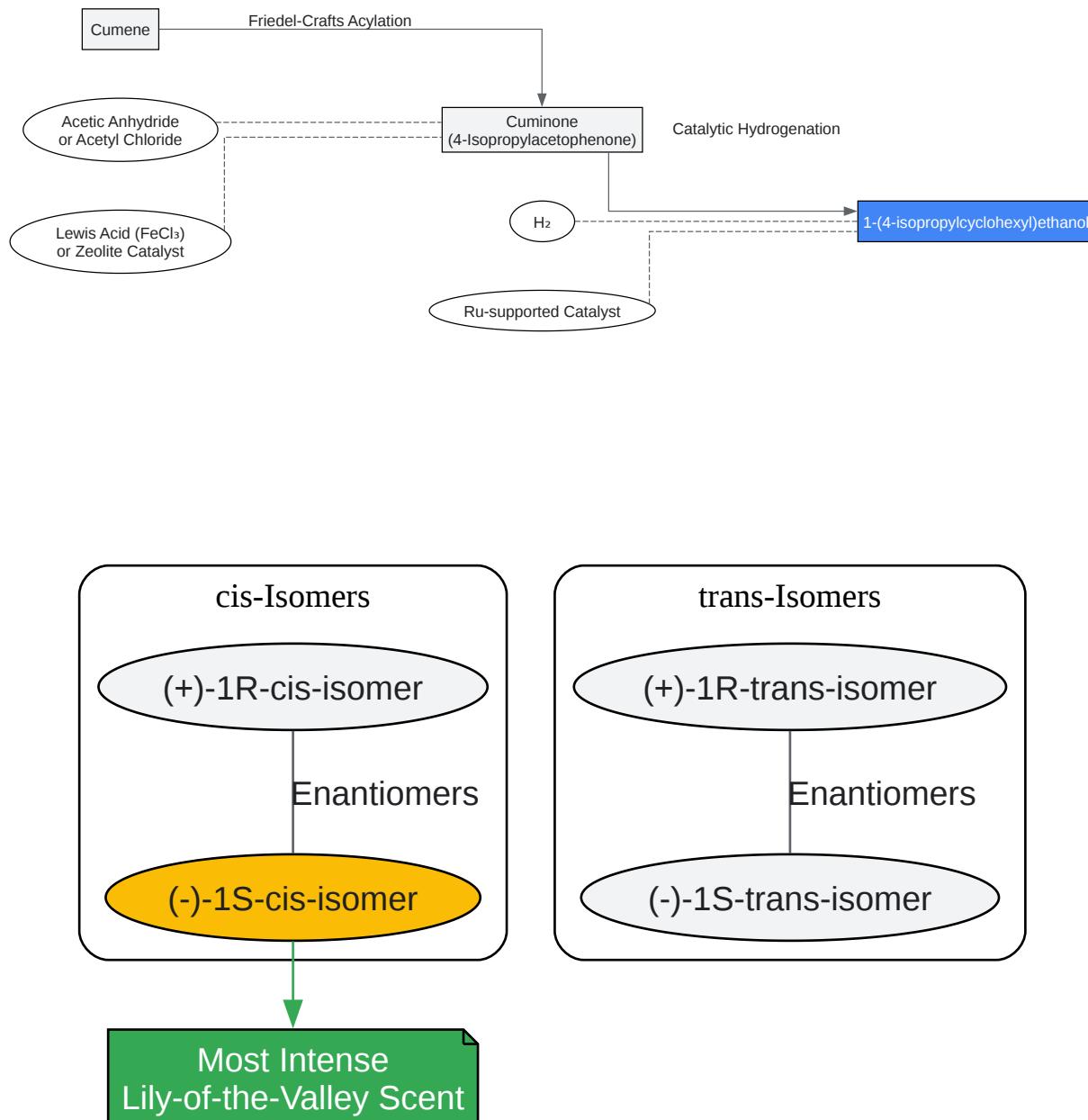
1-(4-isopropylcyclohexyl)ethanol (CAS No. 63767-86-2) is a synthetic fragrance ingredient valued for its light, floral, and muguet (lily-of-the-valley) scent profile.^[1] As a clear, colorless to pale yellow liquid, its stability makes it a versatile component in a wide array of consumer products.^[1] The compound is of significant interest to the fragrance industry as a potential safer alternative to other floral fragrance compounds that have faced toxicological scrutiny.^[2] This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of **1-(4-isopropylcyclohexyl)ethanol**, tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis.

The molecule possesses two chiral centers, leading to the existence of four diastereoisomers. The olfactory properties are highly dependent on the stereochemistry, with the (-)-1-S-cis-isomer being recognized for having the most potent and desirable lily-of-the-valley aroma.^{[1][2]}

Physicochemical and Computed Properties

A summary of the key physical and chemical properties of **1-(4-isopropylcyclohexyl)ethanol** is presented below. These properties are essential for its application in fragrance formulations and for guiding its synthesis and purification.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₂₂ O	[2][3]
Molecular Weight	170.29 g/mol	[2][3]
Appearance	Clear, colorless to pale yellow liquid	[1]
Odor Profile	Light, floral, muguet (lily-of-the-valley)	[1]
Boiling Point	Approx. 240 °C	[2]
Density	Approx. 0.888 g/cm ³	[2]
LogP (octanol/water)	Approx. 3.544	[2]
pKa	15.12 ± 0.20 (Predicted)	[3]
Topological Polar Surface Area	20.2 Å ²	[3]


History and Synthesis

The history of **1-(4-isopropylcyclohexyl)ethanol** is primarily one of chemical synthesis rather than a singular moment of discovery. Its preparation is an application of established organic reactions, developed to meet the industrial demand for stable and pleasant-smelling fragrance compounds. The most common and economically viable route is a two-step synthesis starting from the bulk chemical, cumene.[1]

Two-Step Synthesis from Cumene:

- Friedel-Crafts Acylation: The synthesis begins with the acylation of cumene (isopropylbenzene) to form 4-isopropylacetophenone, also known as cuminone.[1] This electrophilic aromatic substitution reaction can be carried out using either acetyl chloride or acetic anhydride as the acylating agent.[1] While traditional Lewis acid catalysts like AlCl₃ or FeCl₃ are effective, modern approaches often utilize solid acid catalysts such as zeolites (e.g., ZSM-5, Beta) to minimize hazardous waste and improve catalyst recyclability.[1] Acetic anhydride is often preferred as the acylating agent due to its lower toxicity and easier handling compared to acetyl chloride.[1]

- Hydrogenation: The second step involves the catalytic hydrogenation of cuminone. This reaction reduces both the ketone functional group and the aromatic ring to yield the final product, **1-(4-isopropylcyclohexyl)ethanol**.^[1] The hydrogenation of the aromatic ring typically precedes the reduction of the ketone. Ruthenium-supported catalysts are particularly effective for this transformation, demonstrating high selectivity of approximately 90%.^[1] This step produces a mixture of cis and trans isomers, typically in a ratio of about 72:28.^[1] The overall yield for this two-step process from cumene is reported to be around 75%, with a final product purity of 99.5%.^[1]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. Buy 1-(4-isopropylcyclohexyl)ethanol (EVT-431830) | 63767-86-2 [evitachem.com]
- 3. Page loading... [guidechem.com]
- To cite this document: BenchChem. [discovery and history of 1-(4-isopropylcyclohexyl)ethanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b063086#discovery-and-history-of-1-4-isopropylcyclohexyl-ethanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com